(2S)-N,4-dimethyl-2-[(1-propan-2-ylpiperidin-4-yl)amino]pentanamide
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Overview
Description
(2S)-N,4-dimethyl-2-[(1-propan-2-ylpiperidin-4-yl)amino]pentanamide is a synthetic organic compound that belongs to the class of amides It features a piperidine ring, which is a common structural motif in many pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N,4-dimethyl-2-[(1-propan-2-ylpiperidin-4-yl)amino]pentanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Amidation Reaction: The piperidine derivative is then reacted with a suitable acylating agent to form the amide bond.
Introduction of Substituents: The methyl and isopropyl groups are introduced through alkylation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-N,4-dimethyl-2-[(1-propan-2-ylpiperidin-4-yl)amino]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
(2S)-N,4-dimethyl-2-[(1-propan-2-ylpiperidin-4-yl)amino]pentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-N,4-dimethyl-2-[(1-propan-2-ylpiperidin-4-yl)amino]pentanamide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-[4-({6-[(2,6-difluorophenyl)amino]pyrimidin-4-yl}amino)phenoxy]-3-(dimethylamino)propan-2-ol
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
(2S)-N,4-dimethyl-2-[(1-propan-2-ylpiperidin-4-yl)amino]pentanamide is unique due to its specific structural features, such as the combination of a piperidine ring with an amide linkage and the presence of methyl and isopropyl substituents
Properties
IUPAC Name |
(2S)-N,4-dimethyl-2-[(1-propan-2-ylpiperidin-4-yl)amino]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O/c1-11(2)10-14(15(19)16-5)17-13-6-8-18(9-7-13)12(3)4/h11-14,17H,6-10H2,1-5H3,(H,16,19)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXFFUVBRYXSEG-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC)NC1CCN(CC1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC)NC1CCN(CC1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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